PRMT4/CARM1 Inhibitory Activity of CAS 2034330-93-1 vs. Reference PRMT6 Inhibitors
In a biochemical assay measuring inhibition of human full-length PRMT4/CARM1 (residues 1–608) expressed in 293F cells, 4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine demonstrated an IC₅₀ of 35 nM [1]. Among the closest structurally characterized comparators, the allosteric PRMT6 inhibitor SGC6870 (IC₅₀ = 77 ± 6 nM against PRMT6) exhibits markedly weaker PRMT4 activity (reported selectivity ratio >100-fold for PRMT6 over PRMT4), positioning the target compound as a distinctly more potent PRMT4/CARM1 ligand within this chemotype space [2]. The reference PRMT6 inhibitor EPZ020411 (IC₅₀ = 10 nM against PRMT6) also shows approximately 10-fold selectivity over PRMT1 and PRMT8, though direct PRMT4 data are not reported in the primary literature, limiting direct comparison [3].
| Evidence Dimension | PRMT4/CARM1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 35 nM (PRMT4/CARM1) |
| Comparator Or Baseline | SGC6870: IC₅₀ = 77 ± 6 nM (PRMT6), >100-fold selective over PRMT4; EPZ020411: IC₅₀ = 10 nM (PRMT6), ~10-fold selective over PRMT1/PRMT8 |
| Quantified Difference | Target compound is a PRMT4-preferring ligand; SGC6870 and EPZ020411 are PRMT6-selective. Direct PRMT6 IC₅₀ for the target compound has not been independently reported, precluding a quantitative selectivity ratio. |
| Conditions | Biochemical methylation activity assay using full-length recombinant human PRMT4 (1–608 residues) expressed in 293F cells (ChEMBL / BindingDB curated data) |
Why This Matters
For research programs targeting PRMT4/CARM1-driven malignancies (e.g., certain acute myeloid leukemias and solid tumors), this compound offers a distinct PRMT4 potency profile not replicated by the dominant PRMT6-selective tool compounds, enabling target-specific pharmacological interrogation.
- [1] BindingDB Entry BDBM50194753 (CHEMBL3928539). Affinity Data: IC₅₀ = 35 nM against human PRMT4/CARM1. ChEMBL / BindingDB curated dataset. Accessed April 2026. View Source
- [2] Ferreira de Freitas R, et al. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). J Med Chem. 2021;64(7):3697-3706. doi:10.1021/acs.jmedchem.0c02160. View Source
- [3] Mitchell LH, et al. Novel Oxindole Sulfonamides as PRMT6 Inhibitors: Identification of EPZ020411. ACS Med Chem Lett. 2015;6(6):655-659. doi:10.1021/acsmedchemlett.5b00089. View Source
